4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine
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Overview
Description
- React the intermediate with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride.
- Reaction conditions: Room temperature, solvent (e.g., ethanol).
Step 3: Coupling with Pyrimidine Ring
- React the intermediate with 2-chloropyrimidine in the presence of a base such as potassium carbonate.
- Reaction conditions: Elevated temperature, solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the bromobenzenesulfonyl group. The final step involves the coupling of the piperazine derivative with the pyrimidine ring.
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Step 1: Preparation of Piperazine Derivative
- React piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane).
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux.
Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or acetonitrile; room temperature to elevated temperatures.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Bromophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidine
- 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidine
- 4-[4-(4-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidine
Uniqueness
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is unique due to the presence of the bromobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C20H18BrFN4O2S |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C20H18BrFN4O2S/c21-16-3-7-18(8-4-16)29(27,28)26-11-9-25(10-12-26)20-13-19(23-14-24-20)15-1-5-17(22)6-2-15/h1-8,13-14H,9-12H2 |
InChI Key |
IGUGCUBANORLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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